Cas no 4232-72-8 ((4-METHYL-2 3 5 6-TETRAFLUOROPHENYL)-)

(4-METHYL-2 3 5 6-TETRAFLUOROPHENYL)- structure
4232-72-8 structure
Product Name:(4-METHYL-2 3 5 6-TETRAFLUOROPHENYL)-
CAS No:4232-72-8
MF:C7H6F4N2
MW:194.129555225372
CID:927978
PubChem ID:4596103
Update Time:2025-04-19

(4-METHYL-2 3 5 6-TETRAFLUOROPHENYL)- Chemical and Physical Properties

Names and Identifiers

    • (4-METHYL-2 3 5 6-TETRAFLUOROPHENYL)-
    • (2,3,5,6-Tetrafluoro-4-methylphenyl)hydrazine
    • (4-METHYL-2,3,5,6-TETRAFLUOROPHENYL)HYDRAZINE
    • 2,3,5,6-Tetrafluor-4-methylphenylhydrazin
    • 2,3,5,6-tetrafluoro-4-methylphenylhydrazine
    • 2,3,5,6-Tetrafluor-p-tolylhydrazin
    • SCHEMBL4343529
    • 4232-72-8
    • J-501435
    • AKOS006221836
    • DTXSID70404697
    • Inchi: 1S/C7H6F4N2/c1-2-3(8)5(10)7(13-12)6(11)4(2)9/h13H,12H2,1H3
    • InChI Key: CVDWCBSQXLCCLU-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1C)F)F)NN)F

Computed Properties

  • Exact Mass: 194.04700
  • Monoisotopic Mass: 194.04671085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 83-85 °C(lit.)
  • PSA: 38.05000
  • LogP: 2.61030
  • Solubility: Not determined

(4-METHYL-2 3 5 6-TETRAFLUOROPHENYL)- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
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